molecular formula C12H15ClF3NO2 B6193435 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride CAS No. 2680540-65-0

5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride

Cat. No.: B6193435
CAS No.: 2680540-65-0
M. Wt: 297.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile . The resulting intermediate is then subjected to further reactions to form the oxazepane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The oxazepane ring may interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride is unique due to the presence of both the trifluoromethoxy group and the oxazepane ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-dichlorobutane to form 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "1,4-dichlorobutane", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(trifluoromethoxy)aniline is reacted with 1,4-dichlorobutane in the presence of a base such as potassium carbonate to form 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane.", "Step 2: The crude product from step 1 is dissolved in hydrochloric acid and stirred at room temperature to form the hydrochloride salt of 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane." ] }

CAS No.

2680540-65-0

Molecular Formula

C12H15ClF3NO2

Molecular Weight

297.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.